Cas no 26088-66-4 (2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid)

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Carbazole-3-carboxylic acid, 2,3,4,9-tetrahydro-
- 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- 4-tetrahydrocarbazole-3-carboxylic acid
- BS-22140
- J-803068
- 1,2,3,4-tetrahydrocarbazole-3-carboxylic acid
- SCHEMBL2309545
- BBA08866
- E78051
- MFCD12547106
- 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylicacid
- AKOS005257415
- CGJLAUQMHSAAMY-UHFFFAOYSA-N
- 26088-66-4
- CS-0122321
- DB-337844
- 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid
-
- MDL: MFCD12547106
- インチ: InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16)
- InChIKey: CGJLAUQMHSAAMY-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C2CCc3nc1ccccc1c3C2
計算された属性
- せいみつぶんしりょう: 215.09469
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 454.1±45.0 °C at 760 mmHg
- フラッシュポイント: 228.4±28.7 °C
- PSA: 53.09
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T890360-50mg |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid |
26088-66-4 | 50mg |
45.00 | 2021-07-16 | ||
Ambeed | A178786-1g |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid |
26088-66-4 | 98% | 1g |
$48.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1227125-5g |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid |
26088-66-4 | 95% | 5g |
$600 | 2024-06-03 | |
Ambeed | A178786-250mg |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid |
26088-66-4 | 98% | 250mg |
$20.0 | 2025-02-20 | |
1PlusChem | 1P002S33-1g |
1H-Carbazole-3-carboxylic acid, 2,3,4,9-tetrahydro- |
26088-66-4 | 98% | 1g |
$20.00 | 2025-02-19 | |
A2B Chem LLC | AB28911-1g |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid |
26088-66-4 | 98% | 1g |
$108.00 | 2024-04-20 | |
abcr | AB425124-5g |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid; . |
26088-66-4 | 5g |
€1461.00 | 2025-02-20 | ||
A2B Chem LLC | AB28911-5g |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid |
26088-66-4 | 98% | 5g |
$320.00 | 2024-04-20 | |
1PlusChem | 1P002S33-25g |
1H-Carbazole-3-carboxylic acid, 2,3,4,9-tetrahydro- |
26088-66-4 | 98% | 25g |
$528.00 | 2025-03-20 | |
1PlusChem | 1P002S33-100g |
1H-Carbazole-3-carboxylic acid, 2,3,4,9-tetrahydro- |
26088-66-4 | 98% | 100g |
$1413.00 | 2025-03-20 |
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acidに関する追加情報
Research Brief on 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid (CAS: 26088-66-4): Recent Advances and Applications
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid (CAS: 26088-66-4) is a structurally unique carbazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammation. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, leveraging its rigid carbazole core and functional carboxyl group for targeted drug design.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid in the development of selective kinase inhibitors. Researchers utilized this scaffold to design compounds targeting aberrant kinase activity in cancer cells, demonstrating promising in vitro efficacy against non-small cell lung cancer (NSCLC) cell lines. The study emphasized the compound's ability to maintain structural stability while allowing for modular modifications to enhance binding affinity and selectivity.
In the context of neurodegenerative diseases, a recent preprint in Bioorganic & Medicinal Chemistry Letters reported the neuroprotective properties of derivatives synthesized from 26088-66-4. These derivatives exhibited significant attenuation of oxidative stress in neuronal models, suggesting potential applications in Alzheimer's and Parkinson's disease therapeutics. The carboxyl group was critical for facilitating blood-brain barrier penetration, a key challenge in CNS drug development.
From a synthetic chemistry perspective, advances in green chemistry protocols have enabled more efficient production of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid. A 2024 paper in ACS Sustainable Chemistry & Engineering described a novel biocatalytic route using engineered enzymes, achieving a 78% yield improvement over traditional methods while reducing hazardous waste byproduct generation. This development addresses both scalability and environmental concerns associated with large-scale pharmaceutical manufacturing.
The compound's mechanism of action continues to be elucidated through structural biology approaches. Cryo-EM studies published in Nature Structural & Molecular Biology (2023) revealed detailed interactions between carbazole derivatives and their protein targets, providing atomic-level insights that are informing next-generation drug design. These findings are particularly valuable for structure-activity relationship (SAR) optimization in lead compound development.
Looking forward, the versatility of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid positions it as a valuable building block in fragment-based drug discovery. Its balanced physicochemical properties and demonstrated biological activity across multiple target classes suggest it will remain a focus of medicinal chemistry research in the coming years. Ongoing clinical trials involving derivatives of this scaffold are expected to yield important data on translational potential in various therapeutic areas.
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